![molecular formula C16H12Cl2N2O3 B14584378 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate CAS No. 61133-32-2](/img/structure/B14584378.png)
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate is a chemical compound known for its unique structure and properties It is composed of a cyanophenyl group attached to a dichlorophenoxyethyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate typically involves the reaction of 2-cyanophenol with 2-(2,4-dichlorophenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the carbamation reaction. The product is then purified through various techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Wirkmechanismus
The mechanism by which 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]urea
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]thiocarbamate
- 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]amine
Uniqueness
Compared to similar compounds, 2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61133-32-2 |
|---|---|
Molekularformel |
C16H12Cl2N2O3 |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
(2-cyanophenyl) N-[2-(2,4-dichlorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-12-5-6-15(13(18)9-12)22-8-7-20-16(21)23-14-4-2-1-3-11(14)10-19/h1-6,9H,7-8H2,(H,20,21) |
InChI-Schlüssel |
WWYPPZCWCNQUNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)OC(=O)NCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)

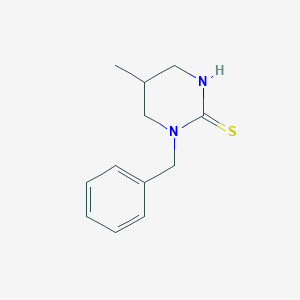
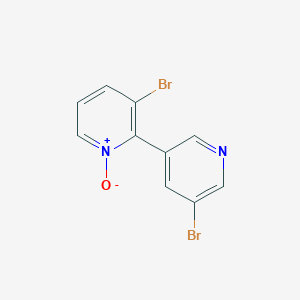


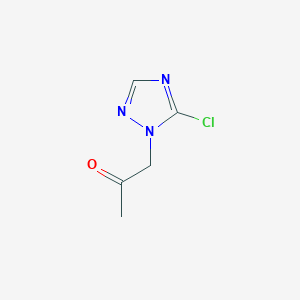
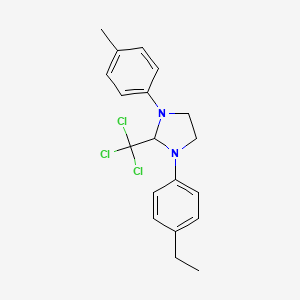
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
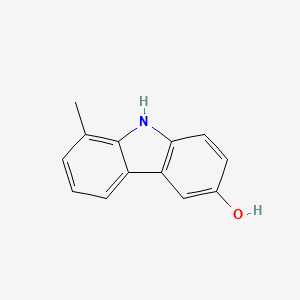
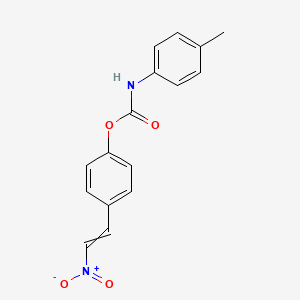

![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
